N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-3-methoxybenzamide
Description
Properties
IUPAC Name |
N-[4-(dimethylamino)-2-pyrrolidin-1-ylpyrimidin-5-yl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-22(2)16-15(12-19-18(21-16)23-9-4-5-10-23)20-17(24)13-7-6-8-14(11-13)25-3/h6-8,11-12H,4-5,9-10H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWRKZULJPEWHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=CC(=CC=C2)OC)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-3-methoxybenzamide typically involves multi-step organic reactions. One common approach is the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with aromatic or heterocyclic C-nucleophiles in the presence of trifluoroacetic acid . This method allows for the formation of the pyrimidine ring with the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrimidine derivatives.
Scientific Research Applications
N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-3-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: The compound may be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl and dimethylamino groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several classes of heterocyclic molecules, as evidenced by the provided literature. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Insights
Core Structure Influence: The target compound’s pyrimidine core differentiates it from quinoline-based analogs (e.g., SzR-105) and pyrazolo-pyrimidine hybrids (e.g., Compound 4). Pyrimidines generally exhibit improved metabolic stability compared to quinolines due to reduced aromaticity .
Substituent Effects :
- The pyrrolidin-1-yl group at the pyrimidine 2-position provides conformational flexibility, contrasting with morpholinyl or piperidinyl groups in other derivatives (). Pyrrolidine’s five-membered ring may improve membrane permeability compared to bulkier substituents .
- The 3-methoxybenzamide moiety introduces electron-donating effects, which could stabilize π-π interactions in target binding. This contrasts with electron-withdrawing groups (e.g., nitrile in Compound 4 or trifluoromethyl in ), which prioritize electrophilic interactions .
Synthetic Considerations :
- The synthesis of the target compound likely parallels methods in , where pyrimidine intermediates are functionalized via nucleophilic substitution or coupling reactions. However, the incorporation of a benzamide group (as in ) may require palladium-catalyzed cross-coupling steps .
Pharmacological Potential: Compounds with dimethylamino groups (e.g., SzR-105, Example 86) are often designed to enhance solubility and blood-brain barrier penetration. The target compound’s dimethylamino group at the 4-position may serve a similar purpose . The absence of a nitro or cyano group (common in and ) suggests the target compound may prioritize reversible binding over irreversible inhibition .
Research Findings and Data Gaps
While the evidence provides robust structural analogs, specific data for the target compound (e.g., melting point, IC50 values) are absent. Future studies should prioritize:
- Physicochemical Characterization : Melting point, solubility, and logP measurements.
- Biological Screening : Kinase inhibition assays or receptor binding studies to compare with analogs like EP 3 532 474 B1 derivatives .
- SAR Analysis : Systematic evaluation of pyrrolidinyl vs. morpholinyl/pyrrolidinyl substituents on target affinity.
Biological Activity
N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-3-methoxybenzamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H20N6O
- Molecular Weight : 312.37 g/mol
- CAS Number : 1797293-34-5
The compound is believed to exert its biological effects through multiple pathways:
- Inhibition of Viral Replication : Similar compounds have demonstrated antiviral properties by increasing intracellular levels of APOBEC3G (A3G), which inhibits the replication of viruses such as Hepatitis B Virus (HBV) .
- Targeting Cellular Processes : The benzamide moiety has been linked to the inhibition of cell division in bacterial models, suggesting potential antibacterial properties through disruption of cellular processes .
Antiviral Activity
Research indicates that derivatives of benzamide, including those structurally similar to this compound, exhibit significant antiviral activity. For instance, compounds in this class have shown effectiveness against HBV with IC50 values indicating potent inhibition:
- IC50 (HepG2.2.15 cells) : 1.99 µM
- IC50 (HepG2.A64 cells) : 3.30 µM
These results suggest that the compound may serve as a promising candidate for further development as an antiviral agent .
Antibacterial Activity
The compound's structural components suggest potential antibacterial properties, particularly through mechanisms similar to those observed in other benzamide derivatives that inhibit cell division in Bacillus subtilis . This highlights the need for further investigation into its effects on various bacterial strains.
Study on Antiviral Properties
A study evaluated the antiviral efficacy of related compounds against HBV, revealing that certain derivatives significantly increased A3G levels, correlating with reduced viral replication rates. The findings support the hypothesis that this compound could function similarly .
Toxicity and Pharmacokinetics
Assessment of toxicity profiles and pharmacokinetics is essential for understanding the safety and efficacy of new compounds. In vivo studies using animal models have indicated manageable toxicity levels, with a favorable pharmacokinetic profile for similar benzamide derivatives .
Data Table
Q & A
Q. What are the established synthetic routes for N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-3-methoxybenzamide?
- Methodological Answer : Synthesis typically involves a multi-step approach:
Pyrimidine Core Functionalization : Introduce dimethylamino and pyrrolidinyl groups via nucleophilic substitution or Pd-catalyzed coupling at the 4- and 2-positions of the pyrimidine ring.
Amide Bond Formation : Couple the functionalized pyrimidine intermediate (e.g., 5-aminopyrimidine derivative) with 3-methoxybenzoyl chloride under anhydrous conditions, using bases like triethylamine to scavenge HCl.
Purification : Column chromatography (e.g., silica gel, eluent: chloroform/methanol gradient) or recrystallization from solvents like ethyl acetate/hexane is employed for final isolation .
Critical Parameters: Reaction temperature (often 0–80°C), stoichiometry of coupling agents, and inert atmosphere (N₂/Ar) to prevent oxidation.
Q. What analytical techniques are used for structural characterization of this compound?
- Methodological Answer : A combination of spectroscopic and spectrometric methods is standard:
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields during amide coupling?
- Methodological Answer : Systematic optimization strategies include:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane/tetrahydrofuran for improved solubility of intermediates.
- Catalyst Selection : Evaluate coupling agents (e.g., HATU, EDCI) at varying equivalents (1.2–2.5 eq.) to enhance efficiency.
- Temperature Gradients : Perform reactions at 25°C vs. 40°C to balance kinetics and side reactions.
- Design of Experiments (DoE) : Use factorial designs to identify interactions between variables (e.g., solvent, catalyst, time) .
Q. How should researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts) across studies?
- Methodological Answer : Contradictions may arise from solvent effects, pH, or tautomerism. Mitigation steps:
Reproduce Conditions : Match solvent (e.g., DMSO-d₆ vs. CDCl₃) and concentration used in conflicting studies.
High-Resolution Techniques : Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously.
Computational Validation : Compare experimental shifts with density functional theory (DFT)-predicted values for the proposed structure .
Q. What computational approaches are used to predict the compound’s electronic properties and target interactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine HOMO-LUMO gaps, electrostatic potential maps, and charge distribution.
- Molecular Docking : Screen against protein targets (e.g., kinases) using AutoDock Vina to identify binding poses and affinity scores.
- MD Simulations : Run 100-ns trajectories in explicit solvent to assess stability of ligand-target complexes .
Q. How can in vitro biological activity and mechanism of action be systematically evaluated?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorescence-based or radiometric assays (e.g., kinase activity) with IC₅₀ determination via dose-response curves.
- Cell-Based Models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare selectivity indices (normal vs. malignant cells).
- ADMET Profiling : Assess metabolic stability (microsomal incubation), permeability (Caco-2 monolayer), and plasma protein binding (equilibrium dialysis) .
Key Notes for Experimental Design
- Reproducibility : Document solvent purity, catalyst lot numbers, and equipment calibration.
- Data Contradictions : Always cross-validate with orthogonal methods (e.g., XRD for crystal structure confirmation if available).
- Ethical Compliance : Adhere to institutional guidelines for biological testing and computational data sharing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
